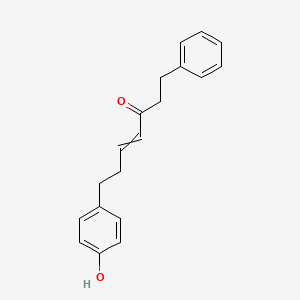

4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-

Descripción general

Descripción

“4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-” is a diarylheptanoid that is (4 E )-4-hepten-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively . It has been isolated from the rhizomes of Curcuma kwangsiensis .

Synthesis Analysis

This compound exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It is difficult to isolate from Viscum coloratum, but it can be synthesized . The MTT (methylthiazolyldiphenyl tetrazolium bromide) assay was used to evaluate the in vitro cytotoxic activity of synthesized DHDK on 12 cancer cell lines .Molecular Structure Analysis

The molecular formula of this compound is C20H22O4 . Its average mass is 326.38630 and its monoisotopic mass is 326.15181 .Chemical Reactions Analysis

The compound exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It is difficult to isolate from Viscum coloratum, but it can be synthesized .Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H20O3 and an average mass of 296.360 Da .Aplicaciones Científicas De Investigación

Replacement for Bisphenol A

This compound, also known as Diphenolic acid or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a potentially interesting bio-product that can be obtained from the levulinic acid supply-chain . It is considered a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .

Inhibitor of SARS-CoV-2

The compound has been identified as having outstanding inhibitory activity against SARS-CoV-2 . It has been validated that it binds to the N-terminal domain of the N protein (N-NTD) of the virus . This makes it a potential candidate for the development of therapeutic agents for COVID-19 .

Synthesis of Biopolymers

The compound has potential for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates . This opens up opportunities for the development of environmentally friendly materials.

Catalysis

The synthesis of this compound involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst . This makes it a subject of interest in the field of catalysis.

Anti-viral Activity

The compound has exhibited excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC 50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This makes it a potential candidate for the development of antiviral drugs.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHZECKYCDVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)